2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol is a complex organic compound with significant implications in pharmaceutical chemistry. This compound is characterized by its unique pyrrolo-pyrimidine structure, which is often explored for its biological activity and potential therapeutic applications.
The compound can be synthesized through various chemical methods, often involving intermediate compounds such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This intermediate has been widely recognized for its role in the synthesis of several pharmaceutical agents, including Tofacitinib, a medication used to treat rheumatoid arthritis and other inflammatory conditions .
2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is classified as a pyrrolopyrimidine derivative, which is notable for its pharmacological properties.
The synthesis of 2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol typically involves multi-step reactions starting from simpler precursors.
The molecular formula for 2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol is , with a molecular weight of approximately 250.73 g/mol.
Structural Features:
The compound's structural data can be represented using various chemical notations:
C1CCCC(C1)C2=C(N=C(N2C(=C(C=C2Cl)C)C)N)N
BPTCCCTWWAUJRK-UHFFFAOYSA-N
2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol can undergo several chemical reactions:
The reactivity of this compound is influenced by both electronic effects from the chloro and methyl groups and steric hindrance from the cyclohexanol moiety.
The mechanism of action for compounds like 2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol often involves:
Research indicates that similar pyrrolopyrimidine derivatives exhibit anti-inflammatory and immunomodulatory effects, suggesting potential therapeutic roles in conditions like rheumatoid arthritis .
Relevant data includes:
Property | Value |
---|---|
Molecular Weight | 250.73 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Variable |
This compound has potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals targeting inflammatory diseases. Its structural features make it suitable for further modifications aimed at enhancing efficacy or reducing side effects.
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2